molecular formula C18H26N2O2 B6718310 N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

Cat. No.: B6718310
M. Wt: 302.4 g/mol
InChI Key: AWVQCQQGWKSKCM-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure combining a cyclopentyl ring, a benzazepine core, and a hydroxyethyl group, which contributes to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-13-10-16-6-3-7-17(16)19-18(22)20-11-8-14-4-1-2-5-15(14)9-12-20/h1-2,4-5,16-17,21H,3,6-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVQCQQGWKSKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)N2CCC3=CC=CC=C3CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a substituted phenethylamine and a cyclizing agent like phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the benzazepine intermediate.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is typically introduced through an alkylation reaction using ethylene oxide or a similar reagent under basic conditions.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzazepine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) under controlled conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with various biological targets, making it useful in the development of biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In industrial chemistry, this compound can be used as an intermediate in the synthesis of more complex industrial chemicals. Its reactivity and versatility make it useful in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding interactions, while the benzazepine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-hydroxyethyl)cyclohexyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide
  • N-[2-(2-hydroxyethyl)cyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

Uniqueness

N-[2-(2-hydroxyethyl)cyclopentyl]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different cycloalkyl groups, potentially leading to different biological activities and reactivity profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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